2-methylsulfanyl-5-oxo-4aH-pyrido[2,3-d]pyrimidine-6-carboxylic acid
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Overview
Description
2-methylsulfanyl-5-oxo-4aH-pyrido[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[2,3-d]pyrimidine core with a methylsulfanyl group at position 2, a keto group at position 5, and a carboxylic acid group at position 6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylsulfanyl-5-oxo-4aH-pyrido[2,3-d]pyrimidine-6-carboxylic acid typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. The reaction conditions often include heating the reactants under reflux with methanol sodium (MeONa) in butanol (BuOH). The nature of the acyl group can influence the formation of either pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-methylsulfanyl-5-oxo-4aH-pyrido[2,3-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The keto group can be reduced to a hydroxyl group.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: m-chloroperbenzoic acid (m-CPBA) is commonly used for oxidizing the methylsulfanyl group.
Reduction: Sodium borohydride (NaBH4) can be used for reducing the keto group.
Substitution: Benzylamine (BnNH2) can be used for substituting the methylsulfanyl group after oxidation.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of benzylamino derivatives.
Scientific Research Applications
2-methylsulfanyl-5-oxo-4aH-pyrido[2,3-d]pyrimidine-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Biology: Exhibits antiproliferative, antimicrobial, anti-inflammatory, and analgesic activities.
Industry: Potential use in the development of new drugs and agrochemicals.
Mechanism of Action
The mechanism of action of 2-methylsulfanyl-5-oxo-4aH-pyrido[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K), which plays a crucial role in cell growth, proliferation, and survival . The compound may also inhibit protein tyrosine kinases and cyclin-dependent kinases, contributing to its antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure and exhibit various biological activities.
Pyrido[2,3-d]pyrimidin-7-ones: These compounds also share a similar core structure but differ in the position of functional groups.
Pyrimidino[4,5-d][1,3]oxazines: These compounds are synthesized from similar precursors and exhibit different biological activities.
Uniqueness
2-methylsulfanyl-5-oxo-4aH-pyrido[2,3-d]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern, which contributes to its distinct biological activities and potential therapeutic applications. The presence of the methylsulfanyl group and the carboxylic acid group at specific positions enhances its interaction with molecular targets, making it a valuable compound for scientific research and drug development.
Properties
Molecular Formula |
C9H7N3O3S |
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Molecular Weight |
237.24 g/mol |
IUPAC Name |
2-methylsulfanyl-5-oxo-4aH-pyrido[2,3-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C9H7N3O3S/c1-16-9-11-2-4-6(13)5(8(14)15)3-10-7(4)12-9/h2-4H,1H3,(H,14,15) |
InChI Key |
CCWBGDPLNMVZSS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=NC=C(C(=O)C2C=N1)C(=O)O |
Origin of Product |
United States |
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